molecular formula C23H29N3O7S2 B2762039 Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398999-16-1

Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2762039
CAS No.: 398999-16-1
M. Wt: 523.62
InChI Key: YPHIQTMRMKBRNZ-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step processes. A common route may include:

  • Synthesis of the intermediate: : This involves the preparation of 3-(ethoxycarbonyl)-4,5-dimethylthiophene via esterification and subsequent functionalization.

  • Formation of the carbamoyl derivative: : The intermediate reacts with appropriate amines or isocyanates to introduce the carbamoyl group.

  • Final coupling: : The final coupling with ethyl piperazine-1-carboxylate, often under conditions such as heating and the use of a coupling reagent like EDCI or HATU.

Industrial Production Methods

For industrial-scale production, optimizations are made to enhance yield and cost-efficiency:

  • Continuous flow reactions: for better control of reaction parameters.

  • Catalysis: to reduce reaction time and improve selectivity.

  • Purification techniques: like chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can be oxidized at the thiophene ring or the ethyl groups.

  • Reduction: : Reduction of the sulfonyl group can lead to the formation of thiols.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, Chromium trioxide.

  • Reducing agents: : Lithium aluminium hydride, Sodium borohydride.

  • Substitution reagents: : Halogens, nitrating agents, sulfonating agents.

Major Products Formed

  • Oxidation products: : Sulfoxides, sulfones.

  • Reduction products: : Thiols, amines.

  • Substitution products: : Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is utilized across various domains:

  • Chemistry: : As a building block for complex organic syntheses.

  • Biology: : Potential use in studying enzyme interactions and as a ligand in binding studies.

  • Medicine: : Exploring its role as a drug candidate due to its bioactive potential.

  • Industry: : Utilized in materials science for developing new polymers and specialty chemicals.

Mechanism of Action

The compound interacts with biological systems through:

  • Binding to proteins: : Its sulfonyl and carbamoyl groups can form hydrogen bonds and electrostatic interactions with amino acid residues.

  • Pathways involved: : Can modulate enzymatic activity or interfere with signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((4-((3-(ethoxycarbonyl)-2,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: : Varying in the methyl group positions on the thiophene ring.

  • Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylfuran-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: : Substitution of thiophene with furan.

  • Methyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: : Variation in the ester group.

Uniqueness

What sets this compound apart is its specific functional groups and their arrangement, which confer unique reactivity and potential biological activity.

This compound embodies a remarkable convergence of functionality and versatility, making it a compound of interest in various scientific and industrial fields.

Properties

IUPAC Name

ethyl 4-[4-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7S2/c1-5-32-22(28)19-15(3)16(4)34-21(19)24-20(27)17-7-9-18(10-8-17)35(30,31)26-13-11-25(12-14-26)23(29)33-6-2/h7-10H,5-6,11-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHIQTMRMKBRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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